molecular formula C5H11NOS B13017070 2-(Thietan-3-ylamino)ethan-1-ol

2-(Thietan-3-ylamino)ethan-1-ol

Cat. No.: B13017070
M. Wt: 133.21 g/mol
InChI Key: YGVQVEIDRQDNHG-UHFFFAOYSA-N
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Description

2-(Thietan-3-ylamino)ethan-1-ol is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be used to synthesize thietanes .

Industrial Production Methods

Industrial production methods for 2-(Thietan-3-ylamino)ethan-1-ol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-ylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(Thietan-3-ylamino)ethan-1-ol involves its interaction with various molecular targets. The compound’s thietane ring can interact with biological molecules, potentially inhibiting or modifying their function. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane derivatives and sulfur-containing heterocycles such as:

  • Thietan-2-yl derivatives
  • Thiolan-3-ylaminoethan-1-ol
  • Oxetan-3-ol derivatives

Uniqueness

2-(Thietan-3-ylamino)ethan-1-ol is unique due to its specific combination of a thietane ring with amino and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

2-(thietan-3-ylamino)ethanol

InChI

InChI=1S/C5H11NOS/c7-2-1-6-5-3-8-4-5/h5-7H,1-4H2

InChI Key

YGVQVEIDRQDNHG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCO

Origin of Product

United States

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